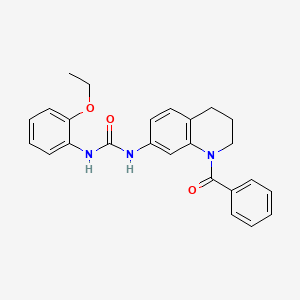
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTU is a derivative of tetrahydroquinoline and urea, and it exhibits unique properties that make it a promising candidate for various research purposes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with ethoxyphenyl isocyanate to form the intermediate, which is then treated with ammonia to yield the final product.
Starting Materials
1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, ethoxyphenyl isocyanate, ammonia
Reaction
1. 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is reacted with ethoxyphenyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate urea derivative., 2. The intermediate is then treated with ammonia in a suitable solvent to yield the final product, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea.
作用機序
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key pathway involved in inflammation and immune response.
生化学的および生理学的効果
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively simple and efficient synthesis method, which makes it a cost-effective candidate for various research purposes. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea also exhibits unique properties that make it a promising candidate for various research applications. However, one of the limitations of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One potential direction is the development of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea derivatives that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea and its interaction with various signaling pathways could provide valuable insights into the development of novel therapeutics for various diseases.
科学的研究の応用
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is in the field of cancer research. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPBHAKYSYHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

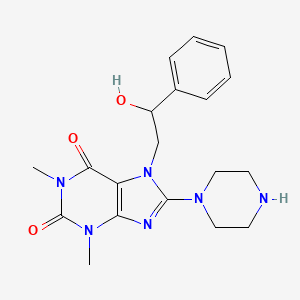
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
![7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
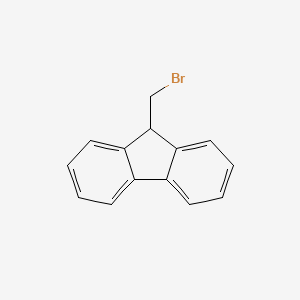
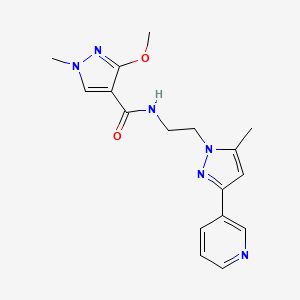
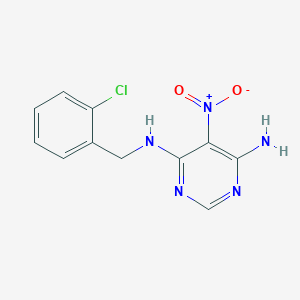
![(1R,4R,7S,11S,12R)-1,5,5,15,15,17,17-Heptamethyl-8-methylidene-12-propan-2-yl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadec-13(18)-ene-14,16-dione](/img/structure/B2912639.png)
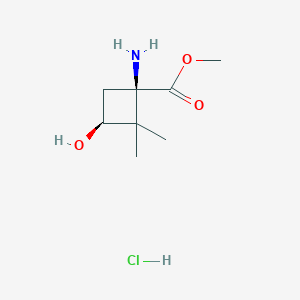
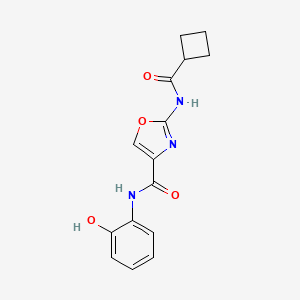

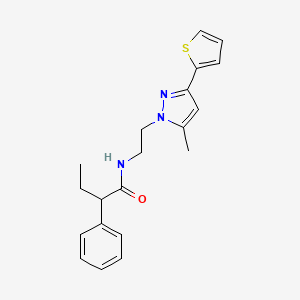
![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)